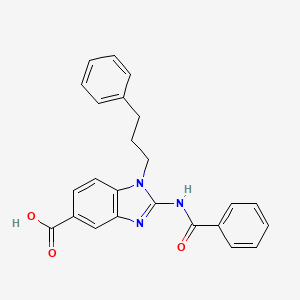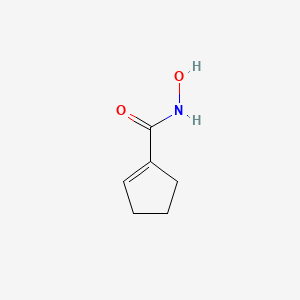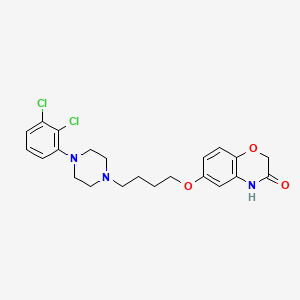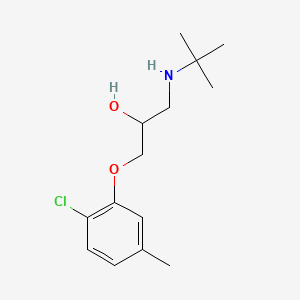
Bupranolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bupranolol, (S)- is a non-selective beta blocker without intrinsic sympathomimetic activity (ISA), but with strong membrane stabilizing activity. Its potency is similar to propranolol.
Scientific Research Applications
Transdermal Delivery Applications
Enhancing Transdermal Delivery
Bupranolol's favorable physicochemical and pharmacokinetic properties make it a suitable candidate for transdermal drug delivery systems. Studies have shown the effectiveness of various penetration enhancers like pyrrolidones, menthol, and propylene glycol in enhancing the permeation of this compound through the skin (Babu & Pandit, 2005).
Complexation with Cyclodextrins
Research indicates that cyclodextrins can be used as penetration enhancers for this compound, improving its solubility and penetration, thereby making it a viable candidate for a transdermal delivery system (Babu & Pandit, 2004).
Cardiovascular Effects in Transdermal Delivery
In vivo studies on rabbits show that transdermally delivered this compound, with the aid of penetration enhancers, can effectively exert beta-blocking effects, highlighting its potential in cardiovascular therapy (Babu, Dhanasekaran, Vaithiyalingam, Singh & Pandit, 2008).
Pharmacological Research
Beta-Adrenoceptor Antagonism
this compound and its analogues have been studied for their antagonistic effects on beta-adrenoceptors. This research is significant for understanding its therapeutic potential in cardiovascular diseases (Żelaszczyk et al., 2009).
Pharmacodynamics and Beta-Adrenoceptor Occupancy
Studies on the pharmacodynamic effects of this compound, such as its ability to inhibit exercise-induced tachycardia, further elucidate its role as a beta-blocker (Wellstein, Küppers, Pitschner & Palm, 2004).
Intranasal Systemic Delivery
this compound hydrochloride has been explored for intranasal systemic delivery, showing potential for bypassing hepatic first-pass metabolism and improving bioavailability (Mishra, Sankar & Mishra, 2011).
Ophthalmological Studies
- Eye Incorporation Studies: Radioautographic studies on rabbits have shown that this compound can penetrate into the epithelium of the conjunctiva and cornea and rapidly move to the ciliary body, suggesting a role in controlling aqueous production (Tsukahara, Yoshida & Nagata, 2004).
Cardiovascular and Gynecological Research
Effects on Myometrial and Vascular Tissues
Research on the effects of this compound on human myometrial and umbilical artery tissues provides insights into its potential application in tocolysis and cardiovascular therapies (Dennedy, Houlihan, McMillan & Morrison, 2002).
Responses in Gynecological Malignancies
Studies have explored the influence of this compound on the contractile activity of the nonpregnant human uterus in patients with gynecological malignancies, indicating a potential therapeutic role (Modzelewska, Jóźwik, Kleszczewski, Sułkowski & Jóźwik, 2021).
Properties
| 38104-34-6 | |
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1 |
InChI Key |
HQIRNZOQPUAHHV-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O |
SMILES |
O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bupranolol, (S)-; (-)-Bupranolol; L-Bupranolol; S-(-)-Bupranolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


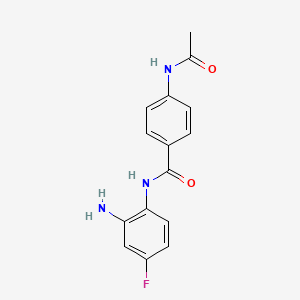

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)
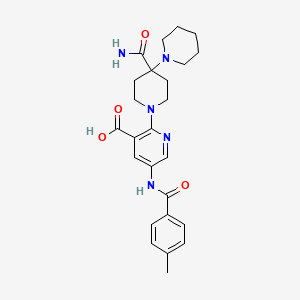
![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)
